1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone
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Overview
Description
1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone is a chemical compound with the molecular formula C18H14N2O2 and a molecular weight of 290.324 g/mol . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines and their derivatives are known for their wide range of pharmacological activities and applications in various fields .
Preparation Methods
The synthesis of 1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 3-hydroxy-5,6-diphenylpyridazine with ethanone derivatives under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share a similar pyridazine core structure and exhibit a wide range of biological activities.
Pyrimidine and pyrazine derivatives: These compounds also contain nitrogen atoms in their ring structures and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Properties
CAS No. |
75643-43-5 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-acetyl-3,4-diphenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)17(19-20-18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,22) |
InChI Key |
KMNCCCLXSHQXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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